molecular formula C28H37N3O3 B2954528 GLP-1 antagonist CAS No. 475466-57-0

GLP-1 antagonist

Cat. No. B2954528
M. Wt: 463.622
InChI Key: BFYLULHOYZNWPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GLP-1 antagonist is a peptide that is used in scientific research to study the effects of glucagon-like peptide-1 (GLP-1) on the body. GLP-1 is a hormone that is released in response to food intake and helps to regulate blood sugar levels. GLP-1 agonists, which are drugs that mimic the effects of GLP-1, are currently used to treat type 2 diabetes. However, GLP-1 antagonists are used in research to better understand the role of GLP-1 in the body and to develop new treatments for diabetes and other metabolic disorders.

Scientific Research Applications

Cardiac Protection

GLP-1, known for stimulating insulin secretion, has been identified to protect the heart against ischemia/reperfusion injury. This protection is achieved by activating prosurvival signaling pathways, such as phosphoinositide 3-kinase and mitogen-activated protein kinase, which are instrumental in reducing myocardial infarction and myocardial injury (Bose et al., 2005).

Metabolic and Weight Control

A novel human-based GLP-1 receptor antagonist has shown the ability to significantly increase food intake and body weight in obese mice, demonstrating the critical role of endogenous GLP-1 in mammalian energy balance (Patterson et al., 2011).

Enhancement of Cardiac L-Type Ca2+ Currents

GLP-1 enhances cardiac voltage-gated L-type Ca2+ currents through the cAMP-dependent protein kinase A mechanism, suggesting potential therapeutic implications for treating dysfunctional hearts (Xiao et al., 2011).

Novel Antibody Development for GLP-1R

Development of a monoclonal antagonistic antibody for GLP-1R, designed for in vivo use, has led to a better understanding of the physiological importance of GLP1R signaling, particularly in extrapancreatic tissues (Biggs et al., 2017).

Pain Hypersensitivity Suppression

GLP-1 receptor signaling in the spinal dorsal horn plays a crucial role in suppressing pain hypersensitivity, suggesting its therapeutic potential in pain management (Gong et al., 2014).

Neuroprotective Effects

GLP-1 agonists have shown potential neuroprotective effects in experimental models of Parkinson's disease and other neurodegenerative diseases, indicating a new therapeutic pathway for these conditions (Athauda & Foltynie, 2016).

Cytoprotective Pathways in Myocardial Infarction

GLP-1R agonists like liraglutide activate cytoprotective pathways, improving outcomes and survival after myocardial infarction in mice, suggesting their potential use in cardiac protective strategies (Noyan-Ashraf et al., 2009).

Suppression of Feeding and Glucose Tolerance

Endogenous GLP-1 acts on the paraventricular nucleus to suppress feeding, which could have implications for the treatment of obesity and related metabolic disorders (Katsurada et al., 2014).

Safety And Hazards

  • Cardiovascular Safety : Recent studies have explored cardiovascular outcomes with GLP-1 antagonists .

properties

IUPAC Name

N-[[4,5-dimethyl-1-[(2-methylphenyl)methyl]imidazol-2-yl]methyl]-2,4-dimethoxy-N-(3-methylbutyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H37N3O3/c1-19(2)14-15-30(28(32)25-13-12-24(33-6)16-26(25)34-7)18-27-29-21(4)22(5)31(27)17-23-11-9-8-10-20(23)3/h8-13,16,19H,14-15,17-18H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFYLULHOYZNWPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C(=C(N=C2CN(CCC(C)C)C(=O)C3=C(C=C(C=C3)OC)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H37N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

GLP-1 antagonist

Citations

For This Compound
751
Citations
S Chakraborty, M Halland, D Burton… - The Journal of …, 2019 - academic.oup.com
… enteral lipid infusion were borderline increased but not reduced by a GLP-1 antagonist. … during a GE study in DM, a GLP-1 antagonist reduces the severity of symptoms during enteral …
Number of citations: 15 academic.oup.com
CC Tseng, XY Zhang, MM Wolfe - American Journal of …, 1999 - journals.physiology.org
… , failed to confirm these findings (20), and the present studies demonstrating that the GIP antagonist exhibited more profound inhibition of insulin secretion than the GLP-1 antagonist are …
Number of citations: 116 journals.physiology.org
F Kolligs, HC Fehmann, R Göke, B Göke - Diabetes, 1995 - Am Diabetes Assoc
… used the recently discovered GLP-1 antagonist exendin (9-39… that preinjection of the GLP-1 antagonist leaves the insulin re… a GLP-1 antagonist under in vivo conditions. Injection of the …
Number of citations: 270 diabetesjournals.org
M Tang-Christensen, PJ Larsen… - American Journal …, 1996 - journals.physiology.org
… Moreover, the GLP-1 effect was abolished by coinjection of the GLP- 1 antagonist exendin-( g-39), providing evidence for the specificity of the GLP-l-induced inhibition of thirst. …
Number of citations: 777 journals.physiology.org
B Jones - British Journal of Pharmacology, 2022 - Wiley Online Library
… This possibility has not been fully explored, although it is notable that the GLP-1 antagonist exendin(9–39), which does not induce GLP-1 receptor internalisation, can also enter the …
Number of citations: 29 bpspubs.onlinelibrary.wiley.com
J Schirra, B Göke - Regulatory peptides, 2005 - Elsevier
… duodenum to circumvent gastric emptying with and without the GLP-1 antagonist [41]. By this experiment, … On the other hand, when employing the GLP-1 antagonist in vivo the net effect …
Number of citations: 177 www.sciencedirect.com
C Montrose-Rafizadeh, H Yang, BD Rodgers… - Journal of Biological …, 1997 - ASBMB
… ), this aspartate substitution in Ex2 did not modify the binding affinity, but converted the peptide to a strong GLP-1 antagonist. Our data suggest that in addition to the GLP-1 molecule, in …
Number of citations: 216 www.jbc.org
B Ahrén - Bioessays, 1998 - Wiley Online Library
… a recent study showed that already at the time of exocytosis, GLP-1 is metabolized by removal of the two N-terminal amino acids, yielding GLP-19–36amide, which is a GLP-1 antagonist…
Number of citations: 222 onlinelibrary.wiley.com
J Schirra, K Sturm, P Leicht, R Arnold… - The Journal of …, 1998 - Am Soc Clin Investig
… These data indicate that in humans, ex(939)NH2 is a potent GLP-1 antagonist without any agonistic properties. The pancreatic A cell is under a tonic inhibitory control of GLP-1. At …
Number of citations: 330 www.jci.org
W Gu, KA Winters, AS Motani… - American Journal …, 2010 - journals.physiology.org
… In addition, the GLP-1 antagonist Ex-(9–39) failed to completely abolish the efficacy of GCGR mAb treatment during ipGTT (Fig. 2A). It is documented that in type 2 diabetes the relative …
Number of citations: 63 journals.physiology.org

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